![molecular formula C20H14Br2N6O B2971083 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile CAS No. 1246746-61-1](/img/structure/B2971083.png)
4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C20H14Br2N6O and its molecular weight is 514.181. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile , also known as Etravirine , is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV. Its unique chemical structure enables it to effectively inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. This article details its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15BrN6O |
Molecular Weight | 435.28 g/mol |
CAS Number | 269055-15-4 |
Synonyms | Etravirine |
Etravirine functions by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Its structural features allow it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.
Biological Activity
- Antiviral Efficacy : Etravirine has demonstrated potent antiviral activity against various HIV strains, particularly those resistant to first-generation NNRTIs like Nevirapine and Efavirenz. Studies have shown that it retains effectiveness even in the presence of multiple mutations within the reverse transcriptase gene.
- Resistance Profile : The compound's unique structure allows it to circumvent resistance mechanisms that affect other NNRTIs. Clinical trials have indicated that patients with prior treatment failures can benefit from regimens including Etravirine.
- Pharmacokinetics : Etravirine is characterized by a half-life that supports once or twice daily dosing, making it convenient for patient adherence. It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Case Studies
Several clinical studies have evaluated the efficacy and safety of Etravirine in various patient populations:
- Study on Treatment-Experienced Patients : A pivotal study involving treatment-experienced patients showed that those receiving Etravirine as part of their regimen achieved significant viral load reductions compared to those receiving placebo.
- Long-term Safety and Efficacy : Longitudinal studies have assessed the long-term safety profile of Etravirine, revealing a low incidence of adverse effects compared to other antiretroviral therapies .
- Combination Therapy : Research has also explored Etravirine's role in combination therapies with other classes of antiretrovirals, demonstrating improved outcomes in treatment-naive patients .
Research Findings
Recent research highlights several important aspects of Etravirine's biological activity:
- In vitro Studies : Laboratory studies indicate that Etravirine effectively inhibits HIV replication at low concentrations, with an IC50 value indicating high potency against both wild-type and resistant strains .
- Clinical Application : It is often included in salvage therapy regimens for patients with extensive treatment history due to its ability to target resistant viral populations effectively .
Aplicaciones Científicas De Investigación
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is similar in structure to Etravirine, an antiretroviral drug . Etravirine, also known as TMC-125, is marketed under the brand name Intelence® by Tibotec and is used to treat HIV as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
The primary application of 4-({6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is as an intermediate in the synthesis of Etravirine . The improved process for preparing 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile involves reacting a tetra halogenated pyrimidine derivative with an aminobenzene derivative and then brominating the product .
The synthesis of Etravirine involves several steps :
- Reacting 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride in Ν,Ν-dimethyl aniline to produce 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile.
- Reacting 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of NMP and potassium carbonate to produce 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Amination of 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of ammonia in 1,4-dioxane to yield 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Bromination of 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of bromine and dichloromethane to produce 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile.
Propiedades
IUPAC Name |
4-[6-amino-5-bromo-2-(2-bromo-4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N6O/c1-10-5-13(9-24)6-11(2)17(10)29-19-16(22)18(25)27-20(28-19)26-15-4-3-12(8-23)7-14(15)21/h3-7H,1-2H3,(H3,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIHNSVZRTQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=C(C=C(C=C3)C#N)Br)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.